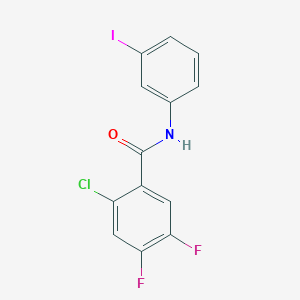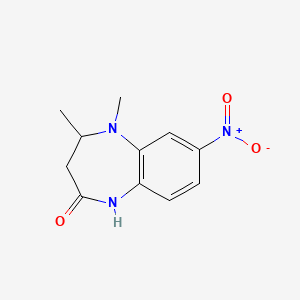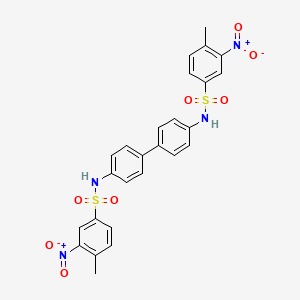![molecular formula C24H26N2O6 B14949005 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxyanilino, methyl, and nitrophenyl
Méthodes De Préparation
The synthesis of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as nitration, acetylation, and methylation.
Coupling reactions: The methoxyanilino group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone can be compared with similar compounds such as:
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-propanone: Similar structure but with a propanone group instead of ethanone.
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-butanone: Similar structure but with a butanone group instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H26N2O6 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C24H26N2O6/c1-14(27)21-20(25-17-8-10-19(32-4)11-9-17)13-24(3,29)23(15(2)28)22(21)16-6-5-7-18(12-16)26(30)31/h5-12,22-23,25,29H,13H2,1-4H3 |
Clé InChI |
XXMZHMRAXAIYGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)

![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)

![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)

